![molecular formula C19H20 B14232210 1-[1-(3-Methylcyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene CAS No. 393517-23-2](/img/structure/B14232210.png)
1-[1-(3-Methylcyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(3-Methylcyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene is an organic compound characterized by its unique structure, which includes a cyclobutyl group attached to an indene moiety
Métodos De Preparación
The synthesis of 1-[1-(3-Methylcyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the cyclopentadiene derivative: This involves the reaction of a suitable precursor with a methylating agent to introduce the methyl group at the desired position on the cyclopentadiene ring.
Cyclobutylation: The cyclopentadiene derivative is then subjected to a cyclobutylation reaction, where a cyclobutyl group is introduced.
Indene formation: Finally, the cyclobutylated cyclopentadiene derivative undergoes a cyclization reaction to form the indene structure.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
1-[1-(3-Methylcyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[1-(3-Methylcyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound may be used in the development of biologically active molecules and in the study of biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[1-(3-Methylcyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene involves its interaction with molecular targets and pathways within a system. The specific mechanism depends on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, modulating their activity and leading to a physiological response.
Comparación Con Compuestos Similares
1-[1-(3-Methylcyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene can be compared with other similar compounds, such as:
Cyclopentadiene derivatives: These compounds share the cyclopentadiene moiety but differ in the substituents attached to the ring.
Indene derivatives: Compounds with an indene structure but different functional groups or substituents.
Cyclobutyl compounds: Molecules containing a cyclobutyl group, which may have different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of these structural features, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
393517-23-2 |
|---|---|
Fórmula molecular |
C19H20 |
Peso molecular |
248.4 g/mol |
Nombre IUPAC |
1-[1-(3-methylcyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene |
InChI |
InChI=1S/C19H20/c1-14-7-9-16(13-14)19(11-4-12-19)18-10-8-15-5-2-3-6-17(15)18/h2-3,5-10,13,16,18H,4,11-12H2,1H3 |
Clave InChI |
UDQDYDXLBQUHGB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(C=C1)C2(CCC2)C3C=CC4=CC=CC=C34 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


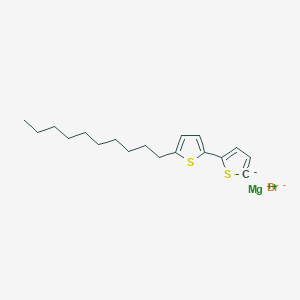
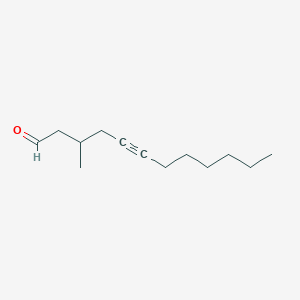
![4-[(1,2,2,2-Tetramethyl-1-phenyldisilanyl)methyl]morpholine](/img/structure/B14232135.png)
![Tris[3,5-bis(2,6-dimethylphenyl)phenyl]phosphane](/img/structure/B14232136.png)
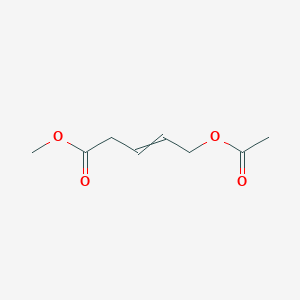
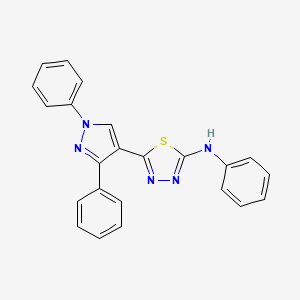
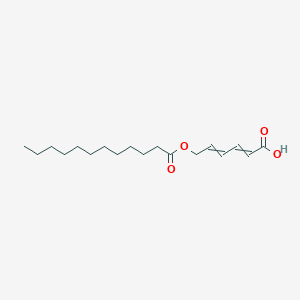
![3-[(5R)-3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl]-1,3-oxazolidin-2-one](/img/structure/B14232161.png)
![2-Methyl-4-{[tri(propan-2-yl)silyl]oxy}-1,3-oxazole](/img/structure/B14232165.png)
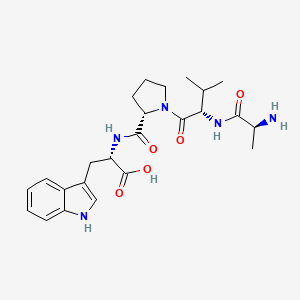
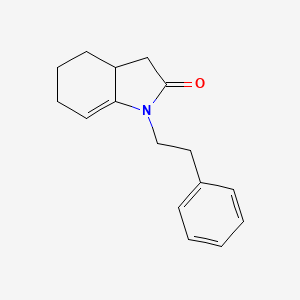
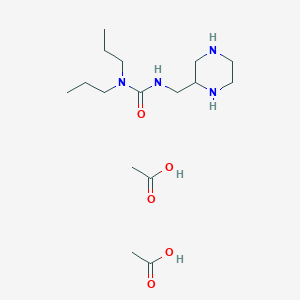
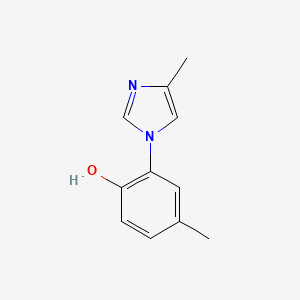
![3-(3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propoxy)propan-1-ol](/img/structure/B14232205.png)
